

# Spinorphin TFA: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Spinorphin TFA	
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### Introduction

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1] First isolated from bovine spinal cord, it is a member of the hemorphin family of peptides.[1] Spinorphin has garnered significant interest within the scientific community due to its role as a potent inhibitor of enkephalin-degrading enzymes and its subsequent antinociceptive, antiallodynic, and anti-inflammatory properties.[1] The "TFA" designation in **Spinorphin TFA** refers to the trifluoroacetate counterion, which is commonly introduced during the solid-phase synthesis and purification process of the peptide. This technical guide provides an in-depth overview of the structure, synthesis, and biological activity of **Spinorphin TFA**, with a focus on its mechanism of action and relevant experimental protocols.

### Structure and Physicochemical Properties

Spinorphin is a heptapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan-Threonine. The trifluoroacetate (TFA) salt of Spinorphin is the common form available for research purposes, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.[2][3]

Table 1: Physicochemical Properties of Spinorphin



Property	Value
Amino Acid Sequence	Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)
Molecular Formula	C45H64N8O10
Molecular Weight	877.05 g/mol
Form	Trifluoroacetate salt

## **Biological Activity and Mechanism of Action**

Spinorphin exhibits a range of biological activities, primarily centered around its ability to modulate pain and inflammation. Its mechanisms of action involve the inhibition of key enzymes and interaction with specific cell surface receptors.

### **Inhibition of Enkephalin-Degrading Enzymes**

Spinorphin is a potent inhibitor of several enzymes responsible for the degradation of endogenous opioid peptides, such as enkephalins.[1] By inhibiting these enzymes, Spinorphin prolongs the analgesic effects of enkephalins.

Table 2: Inhibitory Activity of Spinorphin against Enkephalin-Degrading Enzymes

Enzyme	IC50 (μg/mL)
Aminopeptidase N (APN)	3.3
Dipeptidyl Peptidase III (DPP3)	1.4
Angiotensin-Converting Enzyme (ACE)	2.4
Neutral Endopeptidase (NEP)	10

Data obtained from studies on enzymes purified from monkey brain.

### **Antagonism of the P2X3 Receptor**

A key mechanism underlying the antinociceptive effects of Spinorphin is its potent and selective antagonism of the P2X3 receptor.[4] P2X3 receptors are ATP-gated ion channels



predominantly expressed on nociceptive sensory neurons.[5][6][7] When tissues are damaged, ATP is released and binds to P2X3 receptors, leading to cation influx, depolarization, and the transmission of pain signals.[5][6][7] Spinorphin blocks this process, thereby reducing pain perception.

Table 3: Antagonistic Activity of Spinorphin at the Human P2X3 Receptor

Parameter	Value
IC50	8.3 pM

Data from a two-electrode voltage clamp assay with recombinant human P2X3 receptors expressed in Xenopus oocytes.[4]

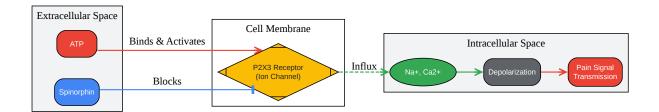
## Interaction with the Prostaglandin F2 $\alpha$ Receptor (FP1 Receptor)

Spinorphin has also been reported to act as a weak partial agonist/antagonist of the prostaglandin F2 $\alpha$  receptor (FP1 receptor).[1] The FP1 receptor is a G-protein coupled receptor that, upon activation by its ligand prostaglandin F2 $\alpha$ , can mediate various physiological effects, including inflammation and smooth muscle contraction.[8] The precise contribution of this interaction to the overall pharmacological profile of Spinorphin requires further investigation.

### **Signaling Pathways**

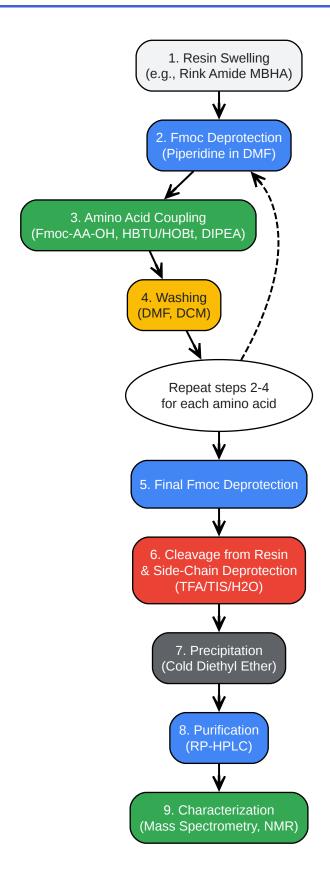
The biological effects of Spinorphin are mediated through its modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.











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- To cite this document: BenchChem. [Spinorphin TFA: A Technical Guide to its Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426442#spinorphin-tfa-structure-and-amino-acid-sequence-lvvypwt]

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